5-Acetyl-1,3-dimethylbarbituric Acid

Descripción general

Descripción

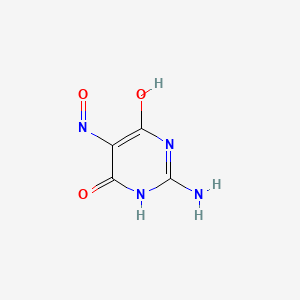

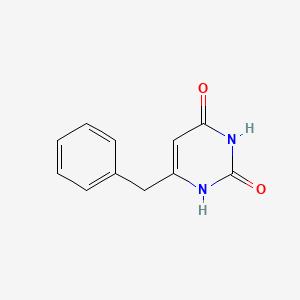

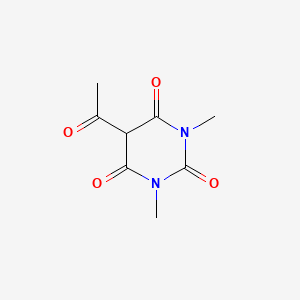

5-Acetyl-1,3-dimethylbarbituric Acid is a chemical compound with the molecular formula C8H10N2O4 . It is also known by other names such as 5-acetyl-1,3-dimethyl-1,3-diazinane-2,4,6-trione .

Synthesis Analysis

The synthesis of 5-Acetyl-1,3-dimethylbarbituric Acid has been reported to involve the reaction of 1,3-dimethylurea, malonic acid, and acetic anhydride in acetic acid .Molecular Structure Analysis

The molecular weight of 5-Acetyl-1,3-dimethylbarbituric Acid is 198.18 g/mol . The IUPAC name is 5-acetyl-1,3-dimethyl-1,3-diazinane-2,4,6-trione . The InChI and Canonical SMILES are also available for further structural analysis .Chemical Reactions Analysis

There are studies that have reported the reaction of 1,3-dimethyl-5-acetyl-barbituric acid with primary amines .Physical And Chemical Properties Analysis

5-Acetyl-1,3-dimethylbarbituric Acid is a white to light yellow powder or crystalline substance . It has a melting point of 99 °C . The compound has a molecular weight of 198.18 g/mol, a Hydrogen Bond Donor Count of 0, a Hydrogen Bond Acceptor Count of 4, and a Rotatable Bond Count of 1 .Aplicaciones Científicas De Investigación

Organic Synthesis

1,3-Dimethylbarbituric acid, a derivative of 5-Acetyl-1,3-dimethylbarbituric Acid, is a six-membered nitrogen heterocyclic compound which is considered as a high-impact building unit in various organic syntheses leading to the formation of a variety of heterocycles . It possesses an active methylene group (C 5 H 2) flanked by two carbonyl groups, which can be involved in a number of organic reactions .

Medicinal Chemistry

Various barbiturates are well-known in pharmaceutical and medicinal chemistry as anxiolytic and anticonvulsants agents and could be employed to induce anesthesia in surgery procedures . In addition, they could be used as dyes in the pigment industry . Further, new derivatives of 1,3-dimethylbarbituric acid have been prepared and found to show a broad spectrum of biological applications as sedative, hypnotic, anticancer, and antimicrobial agents . These derivatives were obtained by incorporating new groups at the 5-position, but the pyrimidine ring was retained without modification .

Bioorthogonal Chemistry

New bioorthogonal cycloaddition of 5-arylidene derivatives of 1,3-dimethylbarbituric acid as 1-oxa-1,3-butadienes and vinyl thioether as a dienophile has been applied to imaging inside living cells . The reaction is high yielding, selective, and fast in aqueous media . The proposed 1-oxa-1,3-butadiene derivative conjugated to a FITC fluorochrome selectively and rapidly labels the cancer cells pretreated with the dienophile-taxol .

Molecular Docking and Dynamics Simulation

New 1,3-Dimethyl-5-methylidenebarbituric Acid derivatives have been synthesized and studied using molecular docking and dynamics simulation . The chemical reactivity of the cyclobutane moiety in 1,3-dimethyl-5-methylidenebarbituric acid dimer was examined at room temperature toward various primary aliphatic amines and hydroxide ion, as well as in acidic medium . New compounds were prepared by ring-opening of the cyclobutane moiety via nucleophile attack on the exocyclic methylene group . Molecular docking revealed a high binding affinity (–9.0 kcal/mol) of one of the obtained compounds .

Enantioselective Synthesis

1,3-Dimethylbarbituric acid may be used in the enantioselective synthesis of isochromene pyrimidinedione derivatives having five stereocenters, via one-pot Michael-Knoevenagel condensation-inverse-electron-demand hetero-Diels-Alder reaction .

Evaluation of Enamine Derivatives

1,3-Dimethylbarbituric Acid based enamine derivatives have been synthesized and evaluated . These derivatives have been used to predict ligands binding free energy with protein .

Enantioselective Catalytic Transformations

Barbituric acid derivatives, including 1,3-Dimethylbarbituric acid, have been used as building blocks for the elaboration of more complex and useful molecules in the field of pharmaceutical chemistry and material sciences . The construction of chiral scaffolds by the catalytic enantioselective transformation of barbituric acid and derivatives has emerged recently . These developments currently allow several unique addition and annulation reactions towards the construction of high valued chiral heterocycles from barbituric acid derivatives along with innovative enantioselective developments .

Bioactive Compounds

Barbituric acid derivatives, including 1,3-Dimethylbarbituric acid, have been used as starting materials for the elaboration of thousands of complex architectures useful in medicinal chemistry . These compounds possess, at least, one stereogenic center or a tetrasubstituted carbon as a source of chemical diversity and structural complexity . Selected examples of bioactive compounds in this series include Phenobarbital, involved in the treatment of certain types of epilepsy .

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

5-acetyl-1,3-dimethyl-1,3-diazinane-2,4,6-trione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O4/c1-4(11)5-6(12)9(2)8(14)10(3)7(5)13/h5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWMWKCXXKFMEPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1C(=O)N(C(=O)N(C1=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50298117 | |

| Record name | 5-Acetyl-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50298117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Acetyl-1,3-dimethylbarbituric Acid | |

CAS RN |

58713-03-4 | |

| Record name | 58713-03-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=120722 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Acetyl-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50298117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Acetyl-1,3-dimethylbarbituric Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.